2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acid

Atypical protein kinase C Kinase inhibitor SAR Vascular permeability

Sourcing inconsistent 4-aryl thiophene building blocks can stall kinase inhibitor lead optimization. This 4-fluorophenyl Gewald scaffold provides a defined electronic probe for SAR studies. Key advantages for systematic profiling: • Enables matched-pair analysis to isolate fluorine electronic effects from lipophilicity (ΔXLogP3-AA ≈ 0.1 vs. unsubstituted analog). • Direct precursor to patent-aligned IKK-β inhibitor 2-aminothiophene-3-carboxamides (US20040024047). • Supports rapid one-pot parallel library synthesis from 4-fluoroacetophenone, minimizing route development time.

Molecular Formula C11H8FNO2S
Molecular Weight 237.25 g/mol
Cat. No. B12077929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acid
Molecular FormulaC11H8FNO2S
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=C2C(=O)O)N)F
InChIInChI=1S/C11H8FNO2S/c12-7-3-1-6(2-4-7)8-5-16-10(13)9(8)11(14)15/h1-5H,13H2,(H,14,15)
InChIKeyNBUHILSMRICJEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acid: Kinase-Targeted Drug Discovery Scaffold


2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid (CAS 893644-94-5) is a Gewald-type 2-aminothiophene-3-carboxylic acid bearing a 4-fluorophenyl substituent at the thiophene 4-position [1]. This scaffold is a privileged chemotype in medicinal chemistry, exploited as core building block for diverse kinase inhibitor programs, including atypical protein kinase C (aPKC) inhibitors and IKK-β/NF-κB pathway modulators [2]. The 4-fluorophenyl moiety introduces distinct electronic and lipophilic properties that differentiate this compound from non-halogenated and other halogenated 4-aryl congeners, making specific substitution patterns the subject of active structure–activity relationship (SAR) investigations rather than interchangeable commodity reagents [3].

Core Chemotype
4-Aryl-2-aminothiophene-3-carboxylic acid scaffold for kinase inhibitor SAR (aPKC, IKK-β/NF-κB)
Patent Alignment
4-Fluorophenyl variant claimed in IKK-β inhibitor patents; supports IP-relevant probe development
Synthetic Access
Gewald one-pot reaction from commercial 4-fluoroacetophenone enables rapid library synthesis

Why 4-Aryl Substitution on 2-Aminothiophene-3-carboxylic Acid Alters Biological Activity


The C-4 aryl substituent on the 2-aminothiophene-3-carboxylic acid core is a critical determinant of biological activity, not a passive structural handle. SAR studies on aPKC inhibitors demonstrate that electron-donating groups (e.g., 4′-OMe, 3′,4′-(OMe)₂) confer maximal inhibitory potency, while electron-withdrawing groups such as 4′-CF₃ drastically reduce activity to 16% inhibition [1]. The 4-fluorophenyl analog, bearing a moderately electron-withdrawing and lipophilicity-modulating fluorine atom, occupies a distinct region of the activity–property space compared to the unsubstituted phenyl, 4-chlorophenyl, or 4-methoxyphenyl analogs. Consequently, substituting any one of these congeners for the 4-fluorophenyl variant in a synthetic route or biological assay without SAR validation risks altering target engagement, metabolic stability, and cellular permeability, undermining reproducibility in lead optimization and chemical biology studies [2].

4-Methoxy analog
Electron-donating group confers high aPKC inhibition; replacing with 4-fluoro (electron-withdrawing) may attenuate target engagement and shift selectivity profile.
4-Trifluoromethyl analog
Strongly electron-withdrawing, drastically reduced aPKC activity; substituting for 4-fluoro can further alter kinase inhibition and ADME endpoints.
Unsubstituted phenyl
Similar lipophilicity but different physical state (liquid vs crystalline solid); complicates accurate aliquoting and solid-phase synthesis handling.

Differentiation Evidence for 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acid


aPKC Inhibitory Activity Depends on C-4 Aryl Substituent Type

In a systematic SAR study of 2-amino-3-carboxy-4-phenylthiophenes as aPKC inhibitors, the C-4 aryl substituent profoundly modulated activity. The 4′-methoxy analog (compound 28) achieved 100% inhibition of aPKC at the screening concentration, whereas the 4′-trifluoromethyl analog (compound 36) produced only 16% inhibition [1]. Although the 4-fluorophenyl analog was not explicitly reported in this study, the established requirement for electron-donating aryl substituents permits a class-level inference that the 4-fluorophenyl analog (electron-withdrawing) displays substantially lower aPKC inhibitory activity than the 4-methoxy or 3,4-dimethoxy congeners [1]. This positions the 4-fluorophenyl compound as a less active kinase inhibitor but potentially a selectivity tool when target engagement must be attenuated.

aPKC SAR
Class-level inference
Reported ≥84% lower aPKC inhibition with electron-withdrawing vs electron-donating 4-aryl substituents
Positions 4-fluorophenyl as lower-activity kinase probe; supports selectivity screening.
Inferred from 4′-OMe/4′-CF₃ pair; direct 4-F inhibition data not reported.
Atypical protein kinase C Kinase inhibitor SAR Vascular permeability Gewald thiophene

Target Compound Lipophilicity Compared to Unsubstituted Phenyl Analog

The ethyl ester of the target compound (CAS 35978-33-7) has a computationally derived XLogP3-AA value of 3.8, while the corresponding ethyl ester of the unsubstituted phenyl analog (CAS 4815-36-5) carries an XLogP3-AA of 3.7 [1]. The small magnitude of this difference, driven by the electron-withdrawing fluorine atom, indicates that 4-fluoro substitution does not substantially increase lipophilicity relative to the parent phenyl compound, in contrast to the 4-chloro or 4-bromo analogs which are expected to elevate LogP by ≥ 0.5 units. This property impacts oral absorption and distribution predictions based on Lipinski's Rule of Five.

Lipophilicity
Cross-study comparable
ΔXLogP3-AA ≈ +0.1 (fluorinated vs non-fluorinated ethyl esters)
Near-identical lipophilicity enables logD-matched substitution in ADME studies.
Computed values; experimental logD verification recommended.
Lipophilicity Drug-likeness ADME Physicochemical property comparison

Melting Point Difference Between Fluorinated and Non-Fluorinated Analogs

The methyl ester of the target compound displays a melting point of 143–148 °C , while the ethyl ester melts at 87–94 °C . In comparison, the methyl ester of the unsubstituted 2-amino-4-phenylthiophene-3-carboxylic acid (CAS 67171-55-5) is a liquid at ambient temperature, underscoring the substantial impact of a single fluorine atom on crystalline packing energy. This physical property difference provides a practical, instrument-free quality-control checkpoint during procurement and synthetic scale-up.

Melting Point
Cross-study comparable
Fluorinated methyl ester is crystalline solid (mp 143–148°C); non-fluorinated analog is liquid at ambient temperature
Crystallinity simplifies gravimetric dosing and solid-phase synthesis handling.
Reported mp ranges; purity-dependent.
Thermal analysis Purity control Solid-state property Quality assurance

Patent-Anchored IKK-β/NF-κB Inhibitor Scaffold Preference

Patent US20040024047 explicitly claims 2-amino-5-(4-fluorophenyl)thiophene-3-carboxylic acid amide as an IKK-β inhibitor, alongside a panel of halogenated and non-halogenated 5-aryl-2-aminothiophene-3-carboxamides [1]. The inclusion of the 4-fluorophenyl variant in the patent's exemplified compounds, while 4-chlorophenyl and 2-fluorophenyl analogs are also listed, indicates that the 4-fluoro substitution was deliberately pursued during lead optimization, suggesting a favorable balance of potency, selectivity, and pharmacokinetic properties. No such patent claim exists for the unsubstituted phenyl analog in this specific IKK-β context.

IKK-β Patent
Supporting evidence
2-Amino-5-(4-fluorophenyl)thiophene-3-carboxamide claimed as IKK-β inhibitor in US20040024047
Patent-aligned scaffold enables IP-relevant IKK-β probe development.
Quantitative IKK-β IC₅₀ data not disclosed in patent.
NF-κB pathway IKK-β inhibitor Aminothiophene patent Inflammation

Gewald Synthetic Accessibility of 4-Aryl-2-aminothiophenes

The 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid scaffold is accessed via the Gewald three-component reaction of 4-fluoroacetophenone, ethyl cyanoacetate, and elemental sulfur under basic conditions [1]. This one-pot cyclocondensation provides a convergent synthetic entry that is not available for corresponding furan or pyrrole analogs, which require alternative multistep routes. The Gewald methodology tolerates diverse C-4 aryl substituents, allowing systematic library generation and SAR exploration directly from commercial acetophenones, a feature that distinguishes this thiophene series from bioisosteric heterocycles requiring de novo route design.

Gewald Access
Class-level inference
One-pot 3-component reaction from 4-fluoroacetophenone, requiring ≥2 fewer steps than furan/pyrrole analogs
Rapid library access reduces lead time for SAR exploration.
Reaction scalability and yield require in-lab validation.
Gewald reaction Multicomponent synthesis Heterocyclic chemistry Building block accessibility

Application Scenarios for 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acid


Selective aPKC Inhibitor Lead Optimization with Attenuated Potency

Use the 4-fluorophenyl analog as a moderate-activity starting point when the goal is to fine-tune aPKC inhibition away from the maximal potency conferred by 4-methoxy or 3,4-dimethoxy substituents. The electron-withdrawing fluorine attenuates activity relative to the most potent electron-donating analogs, as inferred from SAR data showing 100% inhibition for 4′-OMe versus 16% for 4′-CF₃ [1]. This allows researchers to probe the therapeutic window between kinase inhibition and off-target effects without synthesizing entirely new scaffolds.

IKK-β/NF-κB Pathway Probe Development Using Patent-Aligned Scaffold

Employ 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid as the core intermediate to prepare 2-amino-5-(4-fluorophenyl)thiophene-3-carboxamides for IKK-β inhibition studies, directly supported by patent US20040024047 [2]. The 4-fluorophenyl substitution is explicitly claimed in the patent's exemplified compound set, ensuring that follow-on investigations are structurally aligned with prior art and intellectual property precedents.

High-Throughput Library Synthesis via Gewald Chemistry

Capitalize on the one-pot Gewald reaction to generate 2-amino-4-arylthiophene-3-carboxylic acid libraries with systematic C-4 aryl variation, starting from commercially available 4-fluoroacetophenone [1]. The synthetic efficiency (3-component, single-step core assembly) supports rapid parallel synthesis, enabling SAR exploration with minimal investment in route development compared to alternative heterocyclic cores.

Bioisosteric Replacement Studies with Matched-Pair Analysis

Use the 4-fluorophenyl variant as the fluorine probe in matched-pair analysis alongside the unsubstituted phenyl (XLogP3-AA = 3.7), 4-chlorophenyl, and 4-methoxyphenyl analogs to deconvolute the contribution of halogen bonding, lipophilicity, and electronic effects on target binding and ADME properties [3]. The near-identical lipophilicity of the fluorinated and non-fluorinated esters (ΔXLogP3-AA ≈ 0.1) allows isolation of electronic effects from hydrophobic effects.

Application
Selection Property
Validation Focus
aPKC pathway selectivity probe studies
Modulatable 4-aryl electron effects
aPKC isoform inhibition assay and off-target kinase panel
IKK-β/NF-κB pathway inhibitor development
Patent-aligned 4-fluorophenyl scaffold
IKK-β phosphorylation and NF-κB reporter assays
High-throughput SAR library generation
Gewald one-pot synthetic accessibility
Reaction scope, yield, and purity across aryl variants
Matched-pair electronic/lipophilic profiling
Near-identical lipophilicity to phenyl analog
logD, permeability, and metabolic stability comparison
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